Hydrogen-Bond Donor Capacity: N-Ethyl Amide vs. N,N-Dialkyl Amide Analogs
The target compound possesses a secondary amide terminus (–CONH–CH₂CH₃), providing one hydrogen-bond donor (HBD), whereas the closest commercial analogs—N,N-dimethyl (CAS not retrieved) and N,N-diethyl (CAS 881938-11-0) derivatives—bear tertiary amide termini with zero HBD capacity [1]. In anthraquinone-based carbonic anhydrase inhibitor series, the presence or absence of a sulfonamide-adjacent HBD has been demonstrated to modulate isoform selectivity; compounds retaining an HBD showed differential hCA IX vs. hCA II inhibition ratios compared to their N,N-dialkyl counterparts [2]. This physicochemical distinction carries direct implications for target engagement in enzymes where hydrogen bonding with the active-site cleft is a recognized determinant of binding affinity.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 (secondary amide –NH–) |
| Comparator Or Baseline | N,N-diethyl analog (CAS 881938-11-0): 0 HBD; N,N-dimethyl analog: 0 HBD |
| Quantified Difference | ΔHBD = +1 (target compound has one additional hydrogen-bond donor) |
| Conditions | Structural comparison based on SMILES-derived molecular descriptors |
Why This Matters
For procurement decisions in fragment-based or reversible inhibitor screening, the single hydrogen-bond donor distinguishes this compound from its N,N-dialkylamide analogs, potentially enabling binding interactions unavailable to tertiary amide counterparts.
- [1] Kuujia.com. N,N-Diethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide. CAS 881938-11-0. Molecular Formula: C₂₃H₂₆N₂O₅S. View Source
- [2] Wu, S., Zhou, X., Li, F., Sun, W., Zheng, Q., & Liang, D. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. International Journal of Molecular Sciences, 25(6), 3348. View Source
